1-(2-Cyanophenyl)-1-phenylurea
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Overview
Description
1-(2-Cyanophenyl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanophenyl group and a phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Cyanophenyl)-1-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-cyanophenyl isocyanate with aniline under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product would be purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanophenyl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl and cyanophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(2-Cyanophenyl)-1-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Cyanophenyl)-1-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Cyanophenyl)-1-phenylurea can be compared with other similar compounds, such as:
2-(2-Cyanophenyl)-N-phenylacetamide: This compound has a similar structure but differs in the functional groups attached to the phenyl ring.
N-(2-Cyanophenyl)benzamide: Another related compound with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
1-(2-cyanophenyl)-1-phenylurea |
InChI |
InChI=1S/C14H11N3O/c15-10-11-6-4-5-9-13(11)17(14(16)18)12-7-2-1-3-8-12/h1-9H,(H2,16,18) |
InChI Key |
BSBXHOGBLGENFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2C#N)C(=O)N |
Origin of Product |
United States |
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